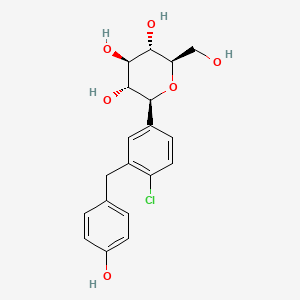
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
説明
O-脱エチルダパグリフロジンは、ナトリウム-グルコース共輸送体2阻害剤であるダパグリフロジンの代謝物です。 この化合物は、腎臓でのグルコースの再吸収を阻害することで血糖値を低下させる能力を持つため、2型糖尿病の治療において重要です .
準備方法
O-脱エチルダパグリフロジンの合成には、ダパグリフロジンのエナンチオ選択的脱エチル化が含まれます。 このプロセスは、特定の試薬と条件を使用して、残りの分子構造の完全性を維持しながら、エチル基を選択的に除去することを目的とした、さまざまな合成ルートを通じて達成できます . 工業生産方法では、クロマトグラフィーなどの高度な技術を使用して精製を行い、収率と純度を最大化するために最適化された反応条件が採用されることがよくあります .
化学反応の分析
O-脱エチルダパグリフロジンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、通常、分子内のヒドロキシル基とフェニル基の改変が含まれます .
科学研究への応用
O-脱エチルダパグリフロジンは、科学研究において幅広い用途があります。化学では、ダパグリフロジンとその類似体の代謝を研究するための参照化合物として使用されます。生物学と医学では、グルコース代謝への影響と潜在的な治療上の利点を理解するために、薬物動態学および薬力学研究で使用されます。 さらに、グルコース輸送機構を標的とする新規薬剤の開発において、製薬業界で応用されています .
科学的研究の応用
Pharmacological Applications
- Diabetes Management :
- Cardiovascular Benefits :
- Anti-Cancer Properties :
Case Studies
- Clinical Trials on SGLT2 Inhibitors :
- Comparative Studies :
Manufacturing and Stability
The synthesis of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been optimized for higher yields and purity. Recent patents describe processes that enhance stability and reduce production costs by utilizing readily available solvents and reagents .
作用機序
O-脱エチルダパグリフロジンの作用機序は、近位尿細管におけるナトリウム-グルコース共輸送体2の阻害を伴います。この阻害により、管腔から濾過されたグルコースの再吸収が減少するため、尿中へのグルコース排泄量が増加し、結果として血糖値が低下します。 関与する分子標的と経路には、ナトリウム-グルコース共輸送体2タンパク質と、グルコース恒常性を調節する関連するシグナル伝達経路が含まれます .
類似化合物との比較
O-脱エチルダパグリフロジンは、カナグリフロジン、エンパグリフロジン、イプラグリフロジンなどの他のナトリウム-グルコース共輸送体2阻害剤と類似しています。これは、特定の代謝プロファイルと、それが影響を与える特定の経路において独特です。 たとえば、エンパグリフロジンと比較して、O-脱エチルダパグリフロジンは異なる薬物動態を示し、異なる治療効果と安全性プロファイルを示す可能性があります . 他の類似の化合物には、ベンジルヒドロキシダパグリフロジンとオキソダパグリフロジンがあり、これらもダパグリフロジンの代謝物です .
生物活性
The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 333359-90-3, is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.
Basic Information
- Molecular Formula : C20H23ClO6
- Molecular Weight : 394.85 g/mol
- Melting Point : 118 - 120 °C
- Boiling Point : Predicted at 602.1 ± 55.0 °C
- Density : 1.377 ± 0.06 g/cm³
- Solubility : Slightly soluble in methanol
Structural Characteristics
The structure of the compound features a tetrahydropyran ring with hydroxymethyl and chlorophenyl substituents, contributing to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly in the treatment of metabolic disorders such as diabetes. Its mechanism of action appears to involve the modulation of glucose metabolism and insulin sensitivity.
- Inhibition of Glucosidase : The compound has been shown to inhibit α-glucosidase activity, leading to reduced glucose absorption in the intestine.
- Insulin Sensitization : It enhances insulin sensitivity in peripheral tissues, which is beneficial for managing type 2 diabetes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Diabetes Management : A study published in Diabetes Care demonstrated that derivatives of this compound improved glycemic control in diabetic models by enhancing insulin signaling pathways .
- Cardiovascular Health : Another research highlighted its potential in reducing cardiovascular risk factors associated with diabetes, such as hypertension and dyslipidemia .
- Toxicology Assessment : Toxicity studies have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .
Comparative Efficacy Table
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQAIMBPQWETBE-FQBWVUSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-37-1 | |
| Record name | Dapagliflozin metabolite M8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-511926 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?
A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of this compound, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].
Q2: What is the significance of understanding the degradation products of empagliflozin?
A2: Identifying and characterizing degradation products like this compound is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















